
Tantalum trifluoroethoxide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tantalum trifluoroethoxide is a chemical compound with the formula Ta(OC₂H₂F₃)₅. It is a tantalum-based compound where the tantalum atom is bonded to five trifluoroethoxide groups. This compound is known for its use in various chemical reactions and applications due to its unique properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
Tantalum trifluoroethoxide can be synthesized through the reaction of tantalum pentachloride with trifluoroethanol. The reaction typically occurs in an inert atmosphere to prevent unwanted side reactions. The general reaction is as follows:
TaCl5+5CF3CH2OH→Ta(OC2H2F3)5+5HCl
Industrial Production Methods
Industrial production of this compound involves similar synthetic routes but on a larger scale. The reaction conditions are carefully controlled to ensure high yield and purity of the product. The use of advanced purification techniques, such as distillation and recrystallization, is common to obtain the desired compound.
Chemical Reactions Analysis
Types of Reactions
Tantalum trifluoroethoxide undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized to form tantalum oxide and trifluoroethanol.
Reduction: It can be reduced under specific conditions to form lower oxidation state tantalum compounds.
Substitution: The trifluoroethoxide groups can be substituted with other ligands in the presence of suitable reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include oxygen and hydrogen peroxide.
Reduction: Reducing agents such as hydrogen gas or lithium aluminum hydride can be used.
Substitution: Ligands such as phosphines or amines can be used to replace the trifluoroethoxide groups.
Major Products Formed
Oxidation: Tantalum oxide and trifluoroethanol.
Reduction: Lower oxidation state tantalum compounds.
Substitution: Tantalum complexes with new ligands.
Scientific Research Applications
Tantalum trifluoroethoxide has several scientific research applications, including:
Chemistry: It is used as a precursor for the synthesis of other tantalum compounds and as a catalyst in various organic reactions.
Biology: It is explored for its potential use in biological imaging and as a contrast agent in medical diagnostics.
Mechanism of Action
The mechanism of action of tantalum trifluoroethoxide involves its ability to interact with various molecular targets and pathways. In radiotherapy sensitization, for example, tantalum nanoparticles enhance the deposition of high-energy radiation within tumor cells, leading to increased cell damage and improved therapeutic outcomes . The compound’s high atomic number contributes to its effectiveness in absorbing and scattering radiation.
Comparison with Similar Compounds
Similar Compounds
Tantalum pentachloride: Another tantalum-based compound used in various chemical reactions.
Tantalum oxide: A common oxidation product of tantalum trifluoroethoxide.
Niobium trifluoroethoxide: A similar compound with niobium instead of tantalum.
Uniqueness
This compound is unique due to its specific trifluoroethoxide ligands, which impart distinct chemical properties and reactivity. Its ability to form stable complexes and its use in advanced applications, such as radiotherapy sensitization, highlight its uniqueness compared to other tantalum compounds .
Properties
Molecular Formula |
C10H15F15O5Ta |
|---|---|
Molecular Weight |
681.15 g/mol |
IUPAC Name |
tantalum;2,2,2-trifluoroethanol |
InChI |
InChI=1S/5C2H3F3O.Ta/c5*3-2(4,5)1-6;/h5*6H,1H2; |
InChI Key |
OEDVFLCLOWPWAC-UHFFFAOYSA-N |
Canonical SMILES |
C(C(F)(F)F)O.C(C(F)(F)F)O.C(C(F)(F)F)O.C(C(F)(F)F)O.C(C(F)(F)F)O.[Ta] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


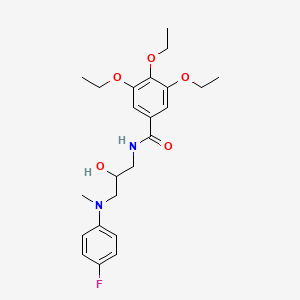
![(5R,6S)-3-[2-[(C,N-dimethylcarbonimidoyl)amino]ethylsulfanyl]-6-(1-hydroxyethyl)-7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid](/img/structure/B13415539.png)

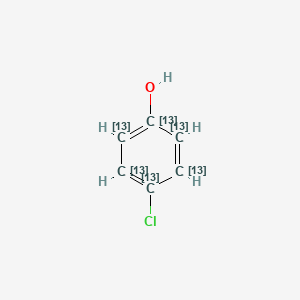
![2-Propenoic acid, 2-methyl-, 2-[ethyl[(pentadecafluoroheptyl)sulfonyl]amino]ethyl ester](/img/structure/B13415550.png)
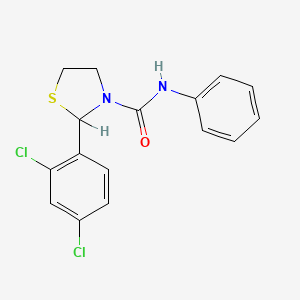
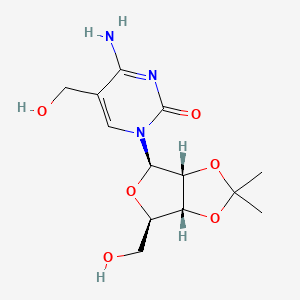
![3-[4-(4-Fluoro-benzyloxy)-phenyl]-propan-1-OL](/img/structure/B13415579.png)
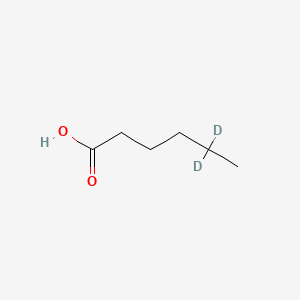
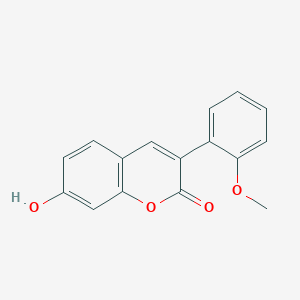
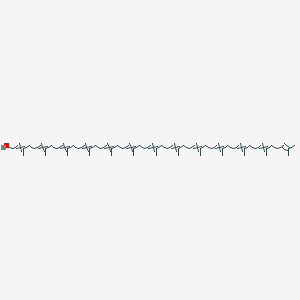
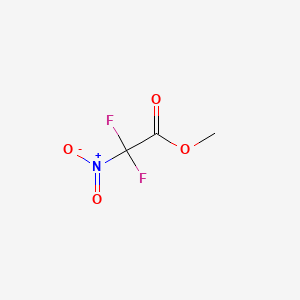
![[4-[5-(Hydroxymethyl)-7-methoxy-1,3-benzodioxol-4-yl]-7-methoxy-1,3-benzodioxol-5-yl]methanol](/img/structure/B13415620.png)

